4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole
Overview
Description
“4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1178169-30-6 and a linear formula of C10H8BrClN2 . It has a molecular weight of 271.54 .
Molecular Structure Analysis
The InChI code for “4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole” is 1S/C10H8BrClN2/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H,5H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“4-bromo-1-(4-(chloromethyl)phenyl)-1H-pyrazole” should be stored at refrigerated temperatures .Scientific Research Applications
Synthesis of Bipyrazoles
This compound serves as a precursor in the synthesis of 1,4′-bipyrazoles . Bipyrazoles are notable for their diverse applications, including their role as ligands in coordination chemistry and their potential use in constructing polymetallic systems for catalysis and magnetic materials .
Pharmaceutical Compound Synthesis
4-bromo-1-[4-(chloromethyl)phenyl]pyrazole: is utilized in the synthesis of various pharmaceutical compounds. Its structure is amenable to further functionalization, allowing for the creation of a wide range of biologically active molecules .
Biological Activity
As part of the 4-substituted pyrazoles family, this compound can act as an inhibitor of liver alcohol dehydrogenase. This enzyme is crucial in the metabolic pathway of alcohol, and inhibitors can be used to study alcohol metabolism or potentially treat alcohol-related disorders .
Organometallic Chemistry
The compound is used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride. These complexes have significance in the study of molecular geometry and reactivity in organometallic chemistry .
Mechanism of Action
Target of Action
It’s known that many pyrazole derivatives interact with various enzymes and receptors in the body .
Mode of Action
Benzylic halides, which are structurally similar to this compound, typically react via nucleophilic substitution pathways .
Biochemical Pathways
It’s known that many pyrazole derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways it influences .
properties
IUPAC Name |
4-bromo-1-[4-(chloromethyl)phenyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZYJXGNZXQYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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